2-Cyclopropylmalonoyl dichloride
Overview
Description
2-Cyclopropylmalonoyl dichloride is an organic compound with the chemical formula C6H6Cl2O2. It is a derivative of malonic acid where the hydrogen atoms are replaced by cyclopropyl and dichloride groups. This compound is primarily used in organic synthesis as a reagent for introducing the cyclopropyl group into various molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopropylmalonoyl dichloride can be synthesized through the chlorination of 2-cyclopropylmalonic acid. The process typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
C6H8O4 (2-Cyclopropylmalonic acid) + 2 SOCl2 → C6H6Cl2O2 (2-Cyclopropylmalonoyl dichloride) + 2 SO2 + 2 HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylmalonoyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The dichloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-cyclopropylmalonic acid.
Condensation Reactions: It can react with compounds containing active hydrogen atoms to form esters, amides, and other derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Anhydrous Conditions: Essential to prevent hydrolysis.
Base Catalysts: Such as pyridine, to facilitate substitution reactions.
Major Products Formed
2-Cyclopropylmalonic Acid: Formed through hydrolysis.
Cyclopropyl Esters and Amides: Formed through condensation reactions with alcohols and amines.
Scientific Research Applications
2-Cyclopropylmalonoyl dichloride is utilized in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing cyclopropyl groups into complex molecules.
Pharmaceutical Research: Used in the synthesis of cyclopropyl-containing drugs and intermediates.
Material Science: Employed in the preparation of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropylmalonoyl dichloride involves the reactivity of its dichloride groups. These groups are highly electrophilic and can readily react with nucleophiles. The cyclopropyl group imparts steric hindrance and electronic effects, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Malonoyl Dichloride (C3H2Cl2O2): A simpler analog without the cyclopropyl group.
Cyclopropylcarbonyl Chloride (C4H5ClO): Contains a single cyclopropyl group and one chloride group.
Cyclopropylmethyl Chloride (C4H7Cl): Contains a cyclopropyl group attached to a methyl chloride.
Uniqueness
2-Cyclopropylmalonoyl dichloride is unique due to the presence of both cyclopropyl and dichloride groups. This combination imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications where both functionalities are required.
Properties
IUPAC Name |
2-cyclopropylpropanedioyl dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2O2/c7-5(9)4(6(8)10)3-1-2-3/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFSAVUOHGMJDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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